molecular formula C16H13ClN4O2S B285630 N-(3-chlorophenyl)-3-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}propanamide

N-(3-chlorophenyl)-3-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}propanamide

Cat. No. B285630
M. Wt: 360.8 g/mol
InChI Key: BDRBDHGEIAICEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-3-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}propanamide, commonly known as CPOT, is a chemical compound with potential applications in the field of drug discovery. CPOT is a thiosemicarbazone derivative, which has been shown to exhibit anti-tumor and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of CPOT is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. CPOT has also been shown to induce DNA damage and activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
CPOT has been shown to exhibit both in vitro and in vivo anti-tumor activity. In addition, CPOT has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. CPOT has also been shown to have antioxidant properties, reducing the levels of reactive oxygen species (ROS) in cells.

Advantages and Limitations for Lab Experiments

One advantage of CPOT is its potential as a multi-targeted agent, exhibiting both anti-tumor and anti-inflammatory properties. CPOT has also been shown to have low toxicity in animal models. However, CPOT is relatively unstable and requires careful handling and storage. In addition, further studies are needed to determine the optimal dosage and administration route for CPOT.

Future Directions

Future research on CPOT should focus on its potential as a therapeutic agent for cancer and inflammatory diseases. In addition, further studies are needed to elucidate the mechanism of action of CPOT and to optimize its pharmacological properties. Finally, the development of novel derivatives of CPOT may lead to the discovery of more potent and selective anti-tumor and anti-inflammatory agents.

Synthesis Methods

The synthesis of CPOT involves the condensation of 3-chlorobenzaldehyde with thiosemicarbazide, followed by cyclization with 4-pyridinecarboxylic acid hydrazide and 1,3,4-oxadiazole-2-thiol. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

CPOT has been extensively studied for its potential application as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. CPOT has also been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. In addition, CPOT has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C16H13ClN4O2S

Molecular Weight

360.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide

InChI

InChI=1S/C16H13ClN4O2S/c17-12-2-1-3-13(10-12)19-14(22)6-9-24-16-21-20-15(23-16)11-4-7-18-8-5-11/h1-5,7-8,10H,6,9H2,(H,19,22)

InChI Key

BDRBDHGEIAICEJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CCSC2=NN=C(O2)C3=CC=NC=C3

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CCSC2=NN=C(O2)C3=CC=NC=C3

Origin of Product

United States

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